molecular formula C7H15ClN2O3S B1416770 N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride CAS No. 1170006-49-1

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1416770
CAS No.: 1170006-49-1
M. Wt: 242.72 g/mol
InChI Key: NPGYQYGJZBDLOZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride: is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride involves multiple steps. The starting materials typically include tetrahydrothiophene and methylamine. The synthesis process involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative, followed by the introduction of the acetamide group through a series of reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves the use of large-scale reactors, controlled temperature and pressure conditions, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothienyl ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction may yield sulfide derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothien-3-yl)acetamide
  • N-(1,1-dioxidotetrahydrothien-3-yl)-2-(ethylamino)acetamide
  • N-(1,1-dioxidotetrahydrothien-3-yl)-2-(propylamino)acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride is unique due to its specific structural features, such as the presence of the 1,1-dioxide tetrahydrothienyl ring and the methylamino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride (CAS Number: 1170006-49-1) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₇H₁₄N₂O₃S·HCl
  • Molecular Weight : 242.72 g/mol
  • Solubility : Soluble in water and organic solvents.
  • Storage Conditions : Room temperature.

Research indicates that compounds with a similar structure to this compound often interact with biological pathways involving neurotransmitter modulation and enzyme inhibition. The compound's thienyl moiety suggests potential interactions with GABAergic systems, which could influence neuropharmacological outcomes.

Biological Activity Overview

The biological activity of the compound can be summarized in the following categories:

Activity Type Description
Neurotransmitter Modulation Potential effects on GABA and serotonin pathways, influencing mood and anxiety levels.
Antimicrobial Properties Preliminary studies suggest activity against certain bacterial strains.
Cytotoxic Effects Investigated for potential anti-cancer properties through apoptosis induction.

Case Studies and Research Findings

  • Neuropharmacological Studies
    • A study conducted by Kennedy et al. (2024) reviewed the effects of acetamide derivatives, highlighting the neuroactive properties of similar compounds. While specific data on this compound is limited, the findings suggest promising avenues for exploring its effects on neurotransmitter systems .
  • Antimicrobial Activity
    • Research indicates that derivatives of acetamides exhibit antimicrobial properties. In vitro studies have shown that compounds structurally related to this compound can inhibit the growth of various bacterial strains . Further investigation is needed to understand the specific mechanisms involved.
  • Cytotoxicity and Cancer Research
    • Preliminary data suggest that the compound may induce cytotoxic effects in cancer cell lines. In a study examining several acetamide derivatives, it was noted that some compounds led to increased apoptosis in tumor cells . This aspect warrants further research to elucidate the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key structural identifiers and spectroscopic characteristics of N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride?

Methodological Answer:

  • Structural Identification : The compound is identified by its CAS No. 120082-81-7 and molecular formula C₄H₉NO₂S·HCl (molecular weight: 171.646 g/mol). Key structural features include the tetrahydrothiophene-1,1-dioxide moiety and the methylaminoacetamide group .
  • Spectroscopic Analysis :
    • NMR : The sulfone group (SO₂) in the tetrahydrothienyl ring produces distinct deshielding effects in 1^1H NMR (δ ~3.5–4.0 ppm for adjacent protons) and 13^13C NMR (δ ~55–60 ppm for sulfone-attached carbons).
    • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 170.6 (base peak) with fragmentation patterns reflecting cleavage of the acetamide bond.
    • IR : Strong absorption bands at ~1150 cm⁻¹ (SO₂ asymmetric stretch) and ~1650 cm⁻¹ (amide C=O stretch) .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

Methodological Answer:

  • Synthetic Pathways :
    • Route 1 : React 3-aminotetrahydrothiophene-1,1-dioxide with methylaminoacetyl chloride in anhydrous dichloromethane, followed by HCl-mediated precipitation.
    • Route 2 : Direct amidation of 2-(methylamino)acetic acid with the sulfone-modified thienylamine under carbodiimide coupling (e.g., EDC/NHS) .
  • Purity Optimization :
    • Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to monitor impurities.
    • Recrystallize from ethanol/water (1:3) to remove unreacted precursors .

Q. What handling and storage protocols are critical for maintaining the stability of this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C under anhydrous conditions. Desiccate to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or mass spectrometry data for this compound?

Methodological Answer:

  • NMR Contradictions :
    • If unexpected peaks arise, compare with reference spectra of intermediates (e.g., unreacted 3-aminotetrahydrothiophene-1,1-dioxide).
    • Use 2D NMR (COSY, HSQC) to confirm connectivity and assign ambiguous signals .
  • Mass Spec Discrepancies :
    • Perform high-resolution MS (HRMS) to distinguish between isobaric impurities (e.g., des-methyl analogs) and isotopic clusters.
    • Cross-validate with LC-MS to correlate retention times with mass signals .

Q. What advanced analytical techniques are recommended for characterizing trace impurities or stereochemical configurations?

Methodological Answer:

  • Impurity Profiling :
    • UPLC-QTOF-MS : Achieve ppm-level mass accuracy to identify trace byproducts (e.g., N-oxides or sulfonic acid derivatives).
    • Ion Chromatography : Detect inorganic impurities (e.g., residual HCl or sulfates) .
  • Stereochemical Analysis :
    • X-ray Crystallography : Resolve absolute configuration if crystalline.
    • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers, if present .

Q. What are the primary degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Degradation Studies :

    Condition Degradation Pathway Analytical Evidence
    Acidic (pH 2) Hydrolysis of acetamide to carboxylic acidHPLC retention shift (+ FTIR C=O loss)
    Alkaline (pH 10) Sulfone ring-opening via nucleophilic attackNMR disappearance of thienyl protons
    Thermal (60°C) Dehydration to form imine intermediatesMS detection of [M-H₂O]⁺ fragments
  • Accelerated Stability Testing : Use ICH Q1A guidelines to model shelf-life .

Q. How can researchers evaluate the in vitro pharmacological activity of this compound?

Methodological Answer:

  • Cytotoxicity Assays :
    • MTT/PrestoBlue : Test against human cell lines (e.g., HEK293) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • Receptor Binding Studies :
    • Use radioligand displacement assays (e.g., 3^3H-labeled ligands) to assess affinity for aminergic receptors, given the methylaminoacetamide moiety .
  • Metabolic Stability :
    • Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS to estimate hepatic clearance .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S.ClH/c1-8-4-7(10)9-6-2-3-13(11,12)5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGYQYGJZBDLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride
N-(1,1-dioxidotetrahydrothien-3-yl)-2-(methylamino)acetamide hydrochloride

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